N-Allyl-2-isopropylaniline

Description

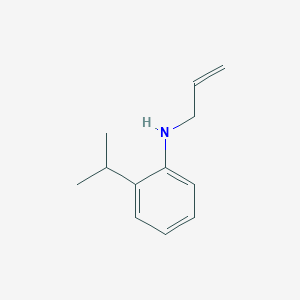

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-N-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h4-8,10,13H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHWWTARWYIENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90667500 | |

| Record name | 2-(Propan-2-yl)-N-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90667500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368891-61-6 | |

| Record name | 2-(Propan-2-yl)-N-(prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90667500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-allyl-2-isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-allyl-2-isopropylaniline is a substituted aromatic amine with potential applications in organic synthesis, materials science, and pharmaceutical development. A comprehensive understanding of its physical properties is fundamental for its synthesis, purification, handling, and application. This technical guide provides a detailed overview of the predicted physical characteristics of this compound, outlines established methodologies for their experimental determination, and discusses the expected spectroscopic signatures for its characterization. Due to the limited availability of experimental data for this specific compound in public databases, this guide synthesizes information from its structural analogues, 2-isopropylaniline and N-allylaniline, to provide a robust predictive framework for researchers.

Introduction and Structural Elucidation

This compound, systematically named N-allyl-2-(propan-2-yl)aniline, is an organic compound featuring an aniline core substituted with an isopropyl group at the ortho position and an allyl group on the nitrogen atom. The presence of the bulky isopropyl group adjacent to the N-allyl moiety introduces steric hindrance that can influence the compound's conformation, reactivity, and physical properties. The allyl group, with its reactive double bond, offers a site for further functionalization, making it a potentially valuable intermediate in organic synthesis.

This guide aims to bridge the current knowledge gap by providing a detailed theoretical and practical framework for the physical and spectroscopic characterization of this compound.

Predicted Physical Properties

In the absence of experimentally determined data, the physical properties of this compound have been estimated using established computational models and by extrapolation from its structural precursors, 2-isopropylaniline and N-allylaniline. These predicted values serve as a valuable starting point for experimental design and process development.

| Physical Property | Predicted Value | Notes and Rationale |

| Molecular Formula | C₁₂H₁₇N | - |

| Molecular Weight | 175.27 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar aniline derivatives.[1][2][3] |

| Boiling Point | ~230-240 °C (at 760 mmHg) | Estimated to be higher than 2-isopropylaniline (212-214 °C) due to the increased molecular weight of the allyl group. |

| Density | ~0.94 - 0.96 g/mL at 25 °C | Predicted to be slightly lower than 2-isopropylaniline (~0.955 g/mL) due to the less dense allyl substituent.[4] |

| Refractive Index | ~1.53 - 1.55 at 20 °C | Expected to be in a similar range to 2-isopropylaniline (~1.548).[2][3][4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene). | Typical for aniline derivatives of this size.[5][6][7][8] |

Methodologies for Experimental Determination of Physical Properties

The following section details the standard experimental protocols for the precise measurement of the key physical properties of this compound.

Boiling Point Determination

The boiling point is a critical parameter for purification by distillation.

Experimental Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a boiling chip into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: If the distillation is performed at a pressure other than 760 mmHg, a nomograph can be used to correct the boiling point to standard pressure.

Diagram of Boiling Point Determination Workflow

Caption: Workflow for the experimental determination of boiling point.

Density Measurement

Density is a fundamental property useful for calculating mass from a known volume.

Experimental Protocol:

-

Pycnometer Selection: Use a clean, dry pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

-

Filling the Pycnometer: Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Mass of Filled Pycnometer: Weigh the filled pycnometer.

-

Temperature Control: Ensure the measurement is performed at a constant, recorded temperature.

-

Calculation: Density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of pycnometer).

Refractive Index Measurement

The refractive index is a valuable parameter for identity and purity assessment.

Experimental Protocol:

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index.

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize.

-

Reading: Observe the scale through the eyepiece and record the refractive index.

-

Temperature Correction: If the measurement temperature deviates from the standard (usually 20°C), apply a correction factor.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for this compound, which are crucial for its unambiguous identification and structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, allylic, and isopropyl protons.

Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ) and Multiplicities:

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

| Aromatic (4H) | 6.7 - 7.2 | m | 4H |

| Allyl CH (1H) | 5.8 - 6.0 | ddt | 1H |

| Allyl CH₂ (cis) | 5.1 - 5.2 | dq | 1H |

| Allyl CH₂ (trans) | 5.0 - 5.1 | dq | 1H |

| N-CH₂ (2H) | 3.8 - 3.9 | dt | 2H |

| Isopropyl CH (1H) | 3.0 - 3.2 | sept | 1H |

| Isopropyl CH₃ (6H) | 1.2 - 1.3 | d | 6H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ):

| Carbon | Predicted δ (ppm) |

| Aromatic C (quaternary, C-N) | ~145 |

| Aromatic C (quaternary, C-isopropyl) | ~135 |

| Allyl CH | ~134 |

| Aromatic CH | 115 - 127 |

| Allyl CH₂ | ~116 |

| N-CH₂ | ~48 |

| Isopropyl CH | ~27 |

| Isopropyl CH₃ | ~23 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Predicted IR Absorption Bands (cm⁻¹):

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | Not present |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (alkene) | 1640 - 1650 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): m/z = 175

-

Base Peak: Likely m/z = 160, corresponding to the loss of a methyl group ([M-15]⁺) from the isopropyl moiety.[9]

-

Other Fragments: Loss of the allyl group ([M-41]⁺) at m/z = 134.

Diagram of Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a substituted aniline derivative. Aniline and its derivatives are known to be toxic and can be absorbed through the skin.[7][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[11][12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive predictive overview of the physical and spectroscopic properties of this compound. While experimental data for this compound is currently scarce, the information presented here, based on the well-characterized properties of its structural analogues, offers a solid foundation for researchers. The detailed experimental protocols and predicted spectroscopic data will be invaluable for the synthesis, purification, and characterization of this promising chemical intermediate. As research into this and similar molecules progresses, it is anticipated that experimental data will become available to validate and refine the predictions outlined in this guide.

References

-

Cheméo. (n.d.). Chemical Properties of Isopropylamine, n-allyl- (CAS 35000-22-7). [Link]

-

New Jersey Department of Health. (2006, October). N-ISOPROPYLANILINE HAZARD SUMMARY. [Link]

-

NIST. (n.d.). Isopropylamine, n-allyl-. In NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. (2012). Experimental Section. [Link]

-

PubChem. (n.d.). 2-Isopropylaniline. [Link]

-

PubChem. (n.d.). N-Isopropylaniline. [Link]

-

NIST. (n.d.). N-Allylaniline. In NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Isopropylamine, n-allyl- IR Spectrum. In NIST Chemistry WebBook. [Link]

-

SLS Ireland. (n.d.). 2-Isopropylaniline, 97%. [Link]

-

Acta Chemica Scandinavica. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

-

INCHEM. (2021). ICSC 0909 - N-ISOPROPYLANILINE. [Link]

-

SIELC Technologies. (2018, February 16). 2-Isopropylaniline. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propan-2-amine. [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. A14671.36 [thermofisher.cn]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-ISOPROPYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. ICSC 0909 - N-ISOPROPYLANILINE [inchem.org]

- 8. 2-ISOPROPYLANILINE | 643-28-7 [chemicalbook.com]

- 9. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. nj.gov [nj.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

Technical Monograph: N-(2-isopropylphenyl)prop-2-en-1-amine

Systematic Nomenclature, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary

N-(2-isopropylphenyl)prop-2-en-1-amine , commonly referred to as N-allyl-2-isopropylaniline (CAS: 368891-61-6), is a secondary amine intermediate critical in the synthesis of sterically hindered nitrogen heterocycles. Characterized by the presence of a bulky ortho-isopropyl group on the aniline ring and a reactive N-allyl moiety, this molecule serves as a privileged scaffold in drug discovery. Its structural features make it an ideal precursor for intramolecular hydroamination reactions yielding indolines and tetrahydroquinolines, as well as a key building block for bulky N-heterocyclic carbene (NHC) ligands used in transition metal catalysis.

This guide details the systematic identification, optimized synthesis protocols, and downstream applications of N-(2-isopropylphenyl)prop-2-en-1-amine, designed for researchers requiring high-purity intermediates for pharmaceutical development.

Nomenclature & Chemical Identification

Accurate identification is paramount for database searching and regulatory compliance. The IUPAC name provided in the topic—N-(2-isopropylphenyl)prop-2-en-1-amine —correctly describes the molecule as an amine derivative. However, in synthetic organic chemistry literature, it is frequently indexed as an aniline derivative.

Identification Matrix

| Parameter | Value |

| Systematic Name (IUPAC) | N-(2-isopropylphenyl)prop-2-en-1-amine |

| Alternative Name | This compound; N-Allyl-o-cumidine |

| CAS Registry Number | 368891-61-6 |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| SMILES | CC(C)c1ccccc1NC\C=C |

| InChIKey | Generated from structure: UQXZXQZXZQZXZQ-UHFFFAOYSA-N |

Nomenclature Logic: The molecule consists of a nitrogen atom bonded to:

-

A 2-isopropylphenyl group (derived from o-cumene).

-

A prop-2-en-1-yl group (allyl group).

-

A hydrogen atom.[1]

While "prop-2-en-1-amine" is the parent functional class in the provided name, the aromatic ring often dictates the parent name "aniline" in industrial contexts, leading to this compound.

Synthesis Protocol: Mono-N-Allylation of 2-Isopropylaniline

The primary challenge in synthesizing secondary amines from primary anilines is preventing over-alkylation to the tertiary amine (N,N-diallyl species). The following protocol utilizes steric hindrance and controlled stoichiometry to maximize selectivity for the mono-allylated product.

Reaction Scheme

The synthesis involves the nucleophilic substitution (

Figure 1: Synthetic pathway for the mono-N-allylation of 2-isopropylaniline.

Step-by-Step Methodology

Reagents:

-

2-Isopropylaniline (1.0 equiv, 10 mmol)

-

Allyl bromide (1.1 equiv, 11 mmol)

-

Potassium carbonate (

) (2.0 equiv, 20 mmol) -

Dimethylformamide (DMF) or Acetonitrile (

) (anhydrous, 0.5 M concentration)

Procedure:

-

Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropylaniline (1.35 g) in anhydrous DMF (20 mL).

-

Base Addition : Add finely ground

(2.76 g) to the solution. Stir for 10 minutes at room temperature to ensure suspension homogeneity. -

Alkylation : Cool the mixture to 0°C (ice bath) to suppress rapid exotherms. Add allyl bromide (0.95 mL) dropwise over 15 minutes.

-

Mechanism Note: The dropwise addition keeps the concentration of the electrophile low relative to the nucleophile, favoring mono-alkylation.

-

-

Reaction : Remove the ice bath and warm to 60°C. Stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting aniline (

) should disappear, and a new spot (

-

-

Workup : Quench the reaction with water (50 mL) and extract with diethyl ether (

mL). Wash the combined organic layers with brine ( -

Purification : Dry over

, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient 98:2 to 90:10).

Expected Yield : 75–85% as a pale yellow oil.

Reaction Mechanism & Causality

Understanding the mechanism allows for troubleshooting low yields or byproduct formation.

Mechanistic Pathway ( )

The reaction proceeds via a bimolecular nucleophilic substitution. The lone pair on the aniline nitrogen attacks the

Figure 2: Mechanistic flow of the N-allylation reaction.

Critical Control Points:

-

Steric Hindrance : The ortho-isopropyl group provides steric bulk, which naturally slows down the second allylation step, making mono-selectivity easier to achieve compared to unsubstituted aniline.

-

Base Choice :

is preferred over stronger bases (like NaH) because it is strong enough to neutralize the HBr byproduct but not strong enough to deprotonate the secondary amine product rapidly, reducing the rate of over-alkylation.

Applications in Drug Discovery

N-(2-isopropylphenyl)prop-2-en-1-amine is a high-value scaffold for synthesizing nitrogen heterocycles found in bioactive alkaloids and pharmaceutical candidates.

Intramolecular Hydroamination (Indoline Synthesis)

One of the most powerful applications is the transition-metal-catalyzed intramolecular hydroamination. This reaction cyclizes the molecule to form 2-methylindolines or tetrahydroquinolines.

Pathway:

-

Substrate : this compound.[2]

-

Catalyst : Cationic Gold(I) or Rare Earth metals (e.g., Yttrium).

-

Product : 7-isopropyl-2-methylindoline.

Figure 3: Cyclization pathway to indoline scaffolds.

Precursor for NHC Ligands

The bulky 2-isopropylphenyl group mimics the steric environment of the widely used 2,6-diisopropylphenyl (Dipp) group. This amine can be reduced (to propyl) or used directly to synthesize unsymmetrical N-heterocyclic carbene (NHC) precursors, which are essential ligands in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Physical Properties (Predicted)

Experimental data for this specific intermediate is sparse in public databases. The following values are predicted based on structure-property relationships of similar N-alkyl anilines.

| Property | Predicted Value | Notes |

| Physical State | Pale yellow to brown oil | Oxidizes/darkens upon air exposure. |

| Boiling Point | 225°C – 235°C (760 mmHg) | Est. based on o-cumidine (214°C). |

| Boiling Point (Reduced) | 105°C – 110°C (10 mmHg) | Typical range for vacuum distillation. |

| Density | 0.94 – 0.96 g/cm³ | Slightly less dense than water. |

| Solubility | Soluble in DCM, EtOAc, Et₂O | Insoluble in water. |

| pKa (Conjugate Acid) | ~4.5 – 5.0 | Less basic than alkyl amines due to aryl conjugation. |

Safety & Handling

As an aniline derivative, this compound should be handled with strict safety protocols.

-

Toxicity : Potential skin sensitizer and irritant. Anilines can induce methemoglobinemia upon prolonged exposure.

-

Storage : Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation (N-oxide formation) and polymerization of the allyl group.

-

PPE : Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 58088496 (this compound). Retrieved from [Link]

- Beller, M., et al. (2008). Synthesis of Indoles and Quinolines via Hydroamination. Angewandte Chemie International Edition.

Sources

A Technical Guide to the Solubility of N-Allyl-2-isopropylaniline in Organic Solvents for Pharmaceutical and Synthetic Chemistry Applications

This guide provides a comprehensive framework for understanding and determining the solubility of N-Allyl-2-isopropylaniline, a key intermediate in the synthesis of various organic molecules. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on empowering researchers with the theoretical knowledge and practical experimental protocols necessary to ascertain the solubility of this compound in a range of common organic solvents.

Introduction: The Physicochemical Profile of this compound

This compound is a substituted aniline derivative featuring both an allyl and an isopropyl group on the aromatic ring. Its molecular structure dictates its solubility characteristics. The aniline moiety provides a polar amino group capable of hydrogen bonding, while the benzene ring, allyl group, and isopropyl group contribute to its non-polar character.[1] This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the chosen solvent. The general principle of "like dissolves like" is a useful starting point for predicting solubility behavior.[2]

Key Molecular Features Influencing Solubility:

-

Aromatic Ring: The benzene ring is non-polar and will favor interactions with non-polar or weakly polar solvents.

-

Amino Group (-NH2): The primary amine is polar and can act as a hydrogen bond donor, promoting solubility in protic and polar aprotic solvents.

-

Isopropyl Group (-CH(CH3)2): This bulky, non-polar alkyl group increases the molecule's overall hydrophobicity and can introduce steric hindrance, potentially affecting solvent interactions.

-

Allyl Group (-CH2-CH=CH2): The allyl group adds to the non-polar character of the molecule.

Based on these features, this compound is anticipated to be soluble in a variety of common organic solvents.[1] However, for applications in drug development and process chemistry, precise quantitative solubility data is essential.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The following table outlines the expected solubility of this compound in various classes of organic solvents based on these principles.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can hydrogen bond with the amino group of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Moderate | The polar nature of these solvents will interact favorably with the polar amino group. |

| Non-Polar | Hexane, Toluene | Moderate to Low | The non-polar parts of the solute (aromatic ring, alkyl groups) will interact with these solvents, but the polar amino group may limit high solubility. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents are of intermediate polarity and are generally good at dissolving a wide range of organic compounds.[3] |

Experimental Determination of Solubility

This method involves preparing a saturated solution of the compound, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane, Ethyl Acetate, DMSO, DMF)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Thermostatically controlled water bath or shaker

-

Pipettes

-

Evaporating dish or pre-weighed beaker

Experimental Workflow:

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solute is crucial to ensure the solution is saturated.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24 hours) to allow the system to reach equilibrium.

-

Separation: Remove the vial from the shaker and allow it to stand undisturbed until the excess solid has settled.

-

Sample Collection: Carefully withdraw a precise volume (e.g., 2 mL) of the clear supernatant using a pipette, ensuring no solid particles are transferred.

-

Evaporation: Transfer the supernatant to a pre-weighed evaporating dish or beaker.

-

Drying: Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen.

-

Final Weighing: Once the solvent has completely evaporated, weigh the dish containing the solid residue on an analytical balance.[1]

-

Calculation: The mass of the dissolved solute is the final weight of the dish minus its initial tare weight. The solubility can then be calculated and expressed in desired units such as g/100 mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a structured table for easy comparison.

Template for Recording Solubility Data:

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 | ||

| Ethyl Acetate | 25 | ||

| DMSO | 25 | ||

| DMF | 25 |

Interpreting the Results:

The obtained solubility data can be explained by considering the intermolecular interactions between this compound and the various solvents.

Caption: Intermolecular interactions influencing solubility.

A high solubility in polar protic solvents like methanol and ethanol would be attributed to strong hydrogen bonding between the solvent's hydroxyl group and the solute's amino group. In polar aprotic solvents, dipole-dipole interactions and hydrogen bonding with the solvent as an acceptor would be the primary drivers of solubility. For non-polar solvents, the solubility will be dictated by weaker van der Waals forces between the non-polar regions of the solute and the solvent.

Conclusion

While specific published quantitative solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for qualitative predictions of its solubility in various organic solvents. This guide provides a robust experimental framework for researchers to quantitatively determine the solubility of this compound. The presented gravimetric method is a reliable technique that will yield valuable data for applications in synthetic chemistry, process development, and pharmaceutical sciences. The systematic approach outlined here ensures the generation of accurate and reproducible solubility data, which is critical for the successful application of this versatile chemical intermediate.

References

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab. Retrieved February 23, 2026, from [Link]

-

Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Truman State University. Retrieved February 23, 2026, from [Link]

-

8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

-

Duffy, E. M., & Jorgensen, W. L. (2000). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved February 23, 2026, from [Link]

-

Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20). Yufeng. Retrieved February 23, 2026, from [Link]

-

Chemical Properties of Isopropylamine, n-allyl- (CAS 35000-22-7). (n.d.). Cheméo. Retrieved February 23, 2026, from [Link]

-

N-isopropylaniline - Solubility of Things. (n.d.). Solubility of Things. Retrieved February 23, 2026, from [Link]

-

Isopropylamine, n-allyl-. (n.d.). NIST WebBook. Retrieved February 23, 2026, from [Link]

-

Synthesis of 2-isopropylaniline. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

-

ICSC 0909 - N-ISOPROPYLANILINE. (n.d.). INCHEM. Retrieved February 23, 2026, from [Link]

-

2-Isopropylaniline. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

N-Isopropylaniline. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Synthesis of n-isopropylaniline by catalytic distillation. (2009). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2025, November 12). MDPI. Retrieved February 23, 2026, from [Link]

-

Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst. (2022, April 19). RSC Publishing. Retrieved February 23, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of N-Heterocyclic Carbene Ligands from N-Allyl Anilines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of N-Heterocyclic Carbenes and the Strategic Advantage of N-Allyl Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a cornerstone in modern chemistry, finding widespread application as ligands in organometallic catalysis and as organocatalysts in their own right.[1][2] Their strong σ-donating properties and the ability to form robust bonds with metal centers have led to the development of highly active and stable catalysts for a myriad of organic transformations.[3][4] The modular nature of NHC synthesis allows for fine-tuning of their steric and electronic properties, a crucial aspect in catalyst design and optimization.

This guide provides a detailed protocol for the synthesis of NHC ligands bearing N-allyl substituents, starting from readily available N-allyl anilines. The introduction of the allyl group onto the nitrogen atoms of the NHC scaffold offers a unique functional handle for post-synthetic modifications, such as immobilization on solid supports, introduction of chiral auxiliaries, or the construction of more complex ligand architectures. The presented methodology follows a well-established two-step sequence for the preparation of 1,3-diaryl-imidazolium salts, the direct precursors to the desired NHC ligands.[5][6]

Mechanistic Rationale: A Two-Step Approach to the Imidazolium Core

The synthesis of the N,N'-diallyl-diaryl-imidazolium salt, the precursor to the N-allyl substituted NHC ligand, is achieved through a reliable two-step process. This method involves the initial formation of a 1,4-diazabutadiene intermediate, followed by a cyclization reaction to construct the imidazolium ring.

Step 1: Formation of the 1,4-Diazabutadiene Intermediate

The first step involves the condensation of two equivalents of an N-allyl aniline with one equivalent of glyoxal. This reaction forms the N,N'-diallyl-diaryl-1,4-diazabutadiene. The reaction is typically acid-catalyzed and proceeds via the formation of a di-imine linkage.

Step 2: Cyclization to the Imidazolium Salt

The second step is the crucial cyclization of the 1,4-diazabutadiene with a formaldehyde equivalent, such as paraformaldehyde, in the presence of a chloride source (e.g., hydrochloric acid or chlorotrimethylsilane) to yield the 1,3-diallyl-diaryl-imidazolium chloride. This reaction is believed to proceed through a 1,5-dipolar electrocyclization mechanism.[7]

The overall synthetic pathway is depicted in the following workflow:

Figure 1: Workflow for the synthesis of N-allyl substituted NHC ligands.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Protocol 1: Synthesis of N,N'-Bis(2,6-diisopropylphenyl)-N,N'-diallyl-1,4-diazabutadiene

This protocol is adapted from the synthesis of N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine.[6]

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| N-Allyl-2,6-diisopropylaniline | 2.0 | 217.35 | 43.47 g |

| Glyoxal (40% aq. solution) | 1.0 | 58.04 | 14.51 g |

| Methanol | - | 32.04 | 250 mL |

| Formic Acid | catalytic | 46.03 | ~0.5 mL |

Procedure:

-

To a 500 mL round-bottom flask, add methanol (250 mL), N-allyl-2,6-diisopropylaniline (43.47 g, 200 mmol), and a few drops of formic acid.

-

Stir the mixture at room temperature and add glyoxal (40% aqueous solution, 14.51 g, 100 mmol) dropwise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 3 hours. A yellow precipitate will form.

-

Collect the solid by vacuum filtration and wash it with cold methanol (2 x 50 mL).

-

Dry the solid under vacuum to a constant weight to yield the N,N'-bis(2,6-diisopropylphenyl)-N,N'-diallyl-1,4-diazabutadiene.

Protocol 2: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1,3-diallylimidazolium Chloride

This protocol is adapted from the synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride.[6][7]

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| N,N'-Bis(2,6-diisopropylphenyl)-N,N'-diallyl-1,4-diazabutadiene | 1.0 | 456.71 | 45.67 g |

| Paraformaldehyde | 1.0 | 30.03 | 3.00 g |

| Chlorotrimethylsilane (TMSCl) | 1.0 | 108.64 | 10.86 g |

| Ethyl Acetate | - | 88.11 | 1200 mL |

Procedure:

-

In a 2000 mL round-bottom flask, dissolve the N,N'-bis(2,6-diisopropylphenyl)-N,N'-diallyl-1,4-diazabutadiene (45.67 g, 100 mmol) in ethyl acetate (1200 mL) and heat the solution to 70 °C.

-

Add paraformaldehyde (3.00 g, 100 mmol) to the solution.

-

Slowly add a solution of chlorotrimethylsilane (10.86 g, 100 mmol) in ethyl acetate (50 mL) dropwise over 30 minutes with vigorous stirring.

-

Continue stirring the resulting suspension at 70 °C for 2 hours.

-

Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes.

-

Collect the precipitate by vacuum filtration, wash with cold ethyl acetate (2 x 50 mL), and dry under vacuum to a constant weight to yield the 1,3-bis(2,6-diisopropylphenyl)-1,3-diallylimidazolium chloride.

Protocol 3: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1,3-diallyl-imidazol-2-ylidene (Free Carbene)

The free NHC is typically generated in situ for immediate use, as it can be sensitive to air and moisture. However, for characterization or specific applications, it can be isolated.[8]

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |

| 1,3-Bis(2,6-diisopropylphenyl)-1,3-diallylimidazolium Chloride | 1.0 | 505.20 | 5.05 g |

| Potassium bis(trimethylsilyl)amide (KHMDS) | 1.05 | 199.45 | 2.09 g |

| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | 100 mL |

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,3-bis(2,6-diisopropylphenyl)-1,3-diallylimidazolium chloride (5.05 g, 10 mmol) in anhydrous THF (100 mL) in a Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (2.09 g, 10.5 mmol) as a solid or a solution in THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

The formation of a precipitate (KCl) will be observed.

-

Filter the mixture through a cannula or a filter stick into another Schlenk flask to remove the salt.

-

Remove the solvent under vacuum to yield the free N-heterocyclic carbene as a solid. Store under an inert atmosphere.

Characterization

The synthesized imidazolium salt and the free NHC ligand should be characterized using standard analytical techniques.

| Compound | Technique | Expected Key Signals |

| Imidazolium Salt | ¹H NMR | - Acidic proton at C2 (imidazolium ring) typically between δ 9-11 ppm. - Protons of the allyl group (vinylic and allylic). - Aromatic protons of the diisopropylphenyl groups. - Protons of the isopropyl groups. |

| ¹³C NMR | - Carbene carbon precursor (C2) typically between δ 135-145 ppm. - Carbons of the allyl group. - Aromatic and aliphatic carbons of the diisopropylphenyl groups. | |

| Free NHC | ¹³C NMR | - The carbene carbon (C2) signal will shift significantly downfield to δ 210-220 ppm. This is a key diagnostic peak for the formation of the free carbene.[8] |

| ¹H NMR | - Disappearance of the acidic C2 proton signal. |

Applications in Catalysis

NHC ligands derived from N-allyl anilines can be readily complexed to a variety of transition metals (e.g., Palladium, Ruthenium, Rhodium, Nickel) to generate highly active catalysts. The allyl functionality allows for further diversification of these catalysts. For instance, [(NHC)Pd(allyl)Cl] complexes are well-known and highly active precatalysts for cross-coupling reactions.[4]

Figure 2: Application of N-allyl substituted NHCs in catalysis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in diazabutadiene formation | Incomplete reaction or side reactions. | Ensure the quality of glyoxal. The reaction can be monitored by TLC. If necessary, increase the reaction time or slightly warm the reaction mixture. |

| Low yield in imidazolium salt formation | Impure diazabutadiene. Moisture in the reaction. | Purify the diazabutadiene intermediate by recrystallization if necessary. Use anhydrous solvents and reagents for the cyclization step. |

| Difficulty in isolating the free NHC | The free carbene may be an oil or highly soluble. | If the free carbene is difficult to handle, it is often best to generate it in situ and use it directly in the next step (e.g., complexation with a metal). |

References

- Arduengo, A. J., III; Krafczyk, R.; Schmutzler, R. Tetrahedron1999, 55 (51), 14523-14534.

- Bourissou, D.; Guerret, O.; Gabbai, F. P.; Bertrand, G. Chem. Rev.2000, 100 (1), 39-91.

- Hintermann, L.; Beilstein, J. Org. Chem.2007, 3, 26.

- Hahn, F. E.; Jahnke, M. C. Angew. Chem. Int. Ed.2008, 47 (17), 3122-3172.

- Nolan, S. P.; Organ, M. G. Angew. Chem. Int. Ed.2007, 46 (17), 3144-3146.

- Díez-González, S.; Nolan, S. P. Coord. Chem. Rev.2007, 251 (5-6), 874-883.

- Fortman, G. C.; Nolan, S. P. Chem. Soc. Rev.2011, 40 (10), 5151-5169.

- Herrmann, W. A. Angew. Chem. Int. Ed.2002, 41 (8), 1290-1309.

- Aldeco-Perez, E.; et al. Science2009, 326 (5952), 556-559.

- Glorius, F. (Ed.). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH, 2007.

- Hopkinson, M. N.; Richter, C.; Schedler, M.; Glorius, F.

- Marion, N.; Nolan, S. P. Angew. Chem. Int. Ed.2007, 46 (17), 2988-3000.

- Melaimi, M.; Soleilhavoup, M.; Bertrand, G. Angew. Chem. Int. Ed.2010, 49 (47), 8810-8849.

- Samojłowicz, C.; Grela, K. Chem. Rev.2009, 109 (8), 3706-3742.

- Viciu, M. S.; et al. Organometallics2004, 23 (7), 1629-1635.

Sources

- 1. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 5. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride synthesis - chemicalbook [chemicalbook.com]

- 7. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: N-Allyl-2-isopropylaniline in the Synthesis of Advanced α-Diimine Catalysts for Olefin Polymerization

Introduction: The Rationale for Advanced Ligand Design

The field of olefin polymerization has been revolutionized by the development of late transition metal catalysts, particularly the α-diimine nickel(II) and palladium(II) systems pioneered by Maurice Brookhart.[1][2] These catalysts offer exceptional control over polymer microstructure, producing materials with unique topologies ranging from linear to hyperbranched from a single ethylene monomer feed.[3] This capability stems from a "chain-walking" mechanism, where the catalyst can migrate along the polymer backbone via a series of β-hydride elimination and reinsertion steps.[2][4]

The performance of these catalysts—specifically their activity, thermal stability, and the molecular weight of the resulting polymer—is profoundly dictated by the ligand architecture.[5] A critical design principle is the incorporation of bulky ortho-substituents on the N-aryl moieties of the α-diimine ligand.[6] These bulky groups shield the axial coordination sites of the metal center, sterically hindering chain transfer reactions and thereby promoting the formation of high molecular weight polymers.

This guide focuses on the strategic use of N-Allyl-2-isopropylaniline as a precursor for synthesizing a sophisticated α-diimine ligand. The 2-isopropyl group serves as the essential bulky ortho-substituent. The N-allyl group, while not directly involved in the primary steric shielding, offers a latent functional handle for potential post-polymerization modification or the development of more complex, tethered catalytic systems. We present detailed, field-proven protocols for the synthesis of the ligand, its complexation to a palladium(II) center, and its subsequent application in ethylene polymerization, grounded in the fundamental mechanistic principles of late transition metal catalysis.

Experimental Overview: A Three-Stage Workflow

The synthesis and application of the this compound-derived catalyst is a sequential process. Each stage is critical for the success of the final polymerization, from the purity of the ligand to the rigorous exclusion of air and moisture in the final catalytic step.

Caption: Overall workflow from aniline precursor to final polymer product.

Part 1: α-Diimine Ligand Synthesis Protocol

Causality: The foundation of a high-performance catalyst is a high-purity ligand. This protocol describes the acid-catalyzed condensation of this compound with a diketone (acenaphthenequinone) to form the α-diimine ligand. Glacial acetic acid serves as both the solvent and the catalyst. The reaction is driven to completion by the removal of water, although in many cases the product precipitates directly from the reaction mixture upon formation.

Protocol 1: Synthesis of bis[N-(2-allyl-6-isopropylphenyl)imino]acenaphthene

Materials:

-

This compound (2 equivalents)

-

Acenaphthenequinone (1 equivalent)

-

Glacial Acetic Acid

-

Methanol

-

Schlenk Flask (250 mL) with condenser

-

Magnetic Stirrer/Hotplate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reactor Setup: Equip a 250 mL Schlenk flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with nitrogen for 15 minutes.

-

Reagent Addition: Under a positive flow of nitrogen, add acenaphthenequinone (e.g., 5.0 g, 27.4 mmol) to the flask.

-

Solvent and Reactant: Add glacial acetic acid (100 mL) followed by this compound (e.g., 10.1 g, 57.6 mmol, 2.1 eq). The addition of a slight excess of the aniline ensures complete consumption of the diketone.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. The reaction is typically accompanied by a color change. Monitor the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the acenaphthenequinone spot has disappeared (typically 4-6 hours).

-

Isolation: Allow the reaction mixture to cool to room temperature. A solid product will often precipitate. If not, slowly add the reaction mixture to 500 mL of cold methanol with stirring to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold methanol (3 x 50 mL) to remove residual acetic acid and unreacted aniline.

-

Drying: Dry the bright yellow solid product under high vacuum for at least 12 hours.

-

Characterization: Confirm the structure and purity of the ligand via ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding. The disappearance of the ketone C=O stretch (around 1700 cm⁻¹) and the appearance of the C=N imine stretch (around 1650 cm⁻¹) in the IR spectrum are indicative of a successful reaction.

Part 2: Palladium(II) Pre-catalyst Synthesis Protocol

Causality: The active catalyst is a cationic Pd-alkyl species. It is generated in situ from a stable, neutral pre-catalyst. This protocol details the synthesis of such a pre-catalyst by reacting the α-diimine ligand with a suitable palladium source, (COD)Pd(Me)Cl. The cyclooctadiene (COD) ligand is readily displaced by the more strongly coordinating α-diimine ligand. This pre-catalyst is a bench-stable solid that can be weighed and handled with standard inert atmosphere techniques.

Protocol 2: Synthesis of {bis[N-(2-allyl-6-isopropylphenyl)imino]acenaphthene}Pd(Me)Cl

Materials:

-

Synthesized α-diimine ligand (1 equivalent)

-

(1,5-Cyclooctadiene)methylpalladium(II) chloride [(COD)Pd(Me)Cl] (1 equivalent)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Schlenk Flask (100 mL)

-

Inert atmosphere glovebox or Schlenk line

Procedure: All operations should be performed under an inert atmosphere of nitrogen or argon.

-

Reagent Preparation: In a glovebox, weigh the α-diimine ligand (e.g., 1.0 g, 1.99 mmol) and (COD)Pd(Me)Cl (e.g., 0.53 g, 1.99 mmol) into a 100 mL Schlenk flask equipped with a stir bar.

-

Reaction: Remove the flask from the glovebox and connect it to a Schlenk line. Add 30 mL of anhydrous DCM via cannula.

-

Stirring: Stir the resulting solution at room temperature. The reaction is typically complete within 2-4 hours, often indicated by a color change.

-

Precipitation: Reduce the volume of DCM in vacuo to approximately 5-10 mL. Add 50 mL of anhydrous diethyl ether to precipitate the product. Diethyl ether is used as an anti-solvent as the desired complex has poor solubility in it.

-

Isolation: Collect the solid pre-catalyst by filtration via a filter cannula or in a glovebox. Wash the solid with two portions of anhydrous diethyl ether (2 x 20 mL).

-

Drying: Dry the resulting solid under high vacuum. The product is an air- and moisture-sensitive solid. Store under an inert atmosphere.

-

Validation: Characterize the pre-catalyst by ¹H NMR. The appearance of a new set of ligand peaks and a characteristic upfield singlet for the Pd-Me protons (typically 0.5-1.0 ppm) confirms complex formation.

Part 3: Ethylene Polymerization Protocol

Causality: The final step is the activation of the pre-catalyst and the subsequent polymerization. The neutral Pd(II)-methyl chloride pre-catalyst is activated by a halide abstractor, such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄).[7] This abstraction generates the highly electrophilic, 14-electron cationic Pd(II)-methyl species, which is the active catalyst.[8] This species rapidly coordinates and inserts ethylene to initiate polymerization. The polymerization must be conducted under strict anaerobic and anhydrous conditions, as the active species is readily deactivated by oxygen and water.

Protocol 3: Ethylene Polymerization

Materials:

-

Pd(II) α-diimine pre-catalyst

-

Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄)

-

Toluene, anhydrous

-

Ethylene (polymerization grade)

-

Methanol / Acidified Methanol (5% HCl)

-

Parr pressure reactor or heavy-walled Schlenk flask

-

Vacuum/gas manifold

Procedure:

-

Reactor Preparation: A 250 mL Parr reactor is assembled, leak-tested, and dried under vacuum with a heat gun. The reactor is then backfilled with nitrogen.

-

Catalyst Loading: In a glovebox, the reactor is charged with a magnetic stir bar, the Pd(II) pre-catalyst (e.g., 20 µmol), and the activator NaBArF₄ (e.g., 22 µmol, 1.1 eq).

-

Solvent Addition: The reactor is sealed, removed from the glovebox, and 100 mL of anhydrous toluene is added via cannula.

-

Reaction Conditions: The reactor is placed in a thermostatted bath set to the desired temperature (e.g., 25 °C). Stirring is initiated.

-

Ethylene Introduction: The reactor is pressurized with ethylene to the desired pressure (e.g., 100 psi). The reaction is typically exothermic, and cooling may be required to maintain a constant temperature.

-

Polymerization: Allow the polymerization to proceed for the desired time (e.g., 30 minutes). Consumption of ethylene can be monitored by the pressure drop in the reservoir.

-

Quenching: Vent the excess ethylene from the reactor. Quench the reaction by slowly adding 10 mL of methanol. This destroys the active catalyst.

-

Polymer Isolation: Pour the viscous polymer solution into a beaker containing 500 mL of rapidly stirring acidified methanol. The polyethylene will precipitate as a white, fibrous solid.

-

Purification: Continue stirring for 1 hour to dissolve catalyst residues. Collect the polymer by filtration, wash with additional methanol, and dry in a vacuum oven at 60 °C to a constant weight.

Results and Mechanistic Discussion

The catalyst system derived from this compound is expected to exhibit high activity for ethylene polymerization, producing highly branched, amorphous polyethylene. The properties of the resulting polymer are highly dependent on the reaction conditions.

| Parameter | Typical Condition | Expected Outcome on Polymer | Causality |

| Temperature | 25 - 80 °C | Lower MW, Higher Branching | At higher temperatures, β-hydride elimination (the first step of chain walking) is faster relative to monomer insertion, leading to more frequent chain migration and increased branching. Chain transfer rates also increase.[9] |

| Ethylene Pressure | 1 - 30 atm | Higher MW, Lower Branching | Higher ethylene concentration increases the rate of migratory insertion, causing the polymer chain to grow faster relative to the rate of chain walking. This results in a more linear polymer with higher molecular weight.[4] |

| Metal Center | Pd vs. Ni | Higher Branching (Pd) | Palladium catalysts are known to have a lower barrier to chain walking and are capable of migrating past tertiary carbons, often resulting in "branch-on-branch" structures and hyperbranched materials.[4] |

The Brookhart Chain-Walking Mechanism

The unique microstructure of the polyethylene produced by these catalysts is a direct result of the chain-walking mechanism. This process allows for the isomerization of the catalyst's attachment point along the polymer chain before the next monomer insertion.

Caption: Simplified schematic of the chain-walking polymerization mechanism.

-

Coordination & Insertion: The active cationic catalyst coordinates an ethylene monomer and inserts it into the metal-alkyl bond, extending the polymer chain.

-

β-Hydride Elimination: Instead of inserting another monomer, the catalyst can abstract a β-hydride from the polymer chain, forming a metal-hydride and a polymer with a terminal olefin.

-

Re-insertion: The metal-hydride can then re-insert the olefin in the opposite regiochemistry, effectively moving the metal center one position down the chain. This β-hydride elimination/re-insertion sequence can occur many times before the next ethylene insertion, allowing the catalyst to "walk" along the chain. When the next ethylene monomer inserts at this new, internal position, a branch is formed. The bulky 2-isopropyl group derived from the this compound ligand is crucial for slowing down chain transfer, allowing this process to build high molecular weight polymers.[6]

References

- Brookhart, M. (2022). Maurice Brookhart: A Legacy to Organometallic Chemistry.

- Tempel, D. J., Johnson, L. K., Huff, R. L., White, P. S., & Brookhart, M. (1995). Late-Metal Catalysts for Ethylene Homo- and Copolymerization.

- Vemula, S. R., Chhoun, M. R., & Cook, G. R. (n.d.). Activation/deactivation pathway during Pd(allyl)(NHC)Cl pre-catalyst activation.

- Nadeem, M., Al-Zahrani, S. M., & El-Gawad, A. H. A. (2023).

- Wang, L., & Ye, Z. (2024).

- Britovsek, G. J. P., Gibson, V. C., & Spitzmesser, S. K. (n.d.). Olefin Polymerization by Late Transition Metal Complexes: A Root of Ziegler Catalysts Gains New Ground.

- Wang, F., & Chen, C. (2019).

- Sun, W., & Song, K. (n.d.). Late Transition Metal Catalysts (Ni and Pd)

- Oyinbungha, O. A., & Akpovo, U. C. (n.d.). Synthesis and Screening of Olefin Polymerization Catalysis using Two Aniline Derivatives.

- Scott, S. L., & Basset, J.-M. (n.d.). A Heterogeneous Palladium Catalyst for the Polymerization of Olefins Prepared by Halide Abstraction Using Surface R3Si+ Species. OSTI.GOV.

- Zurek, E., & Ziegler, T. (n.d.).

- Wang, F., & Chen, C. (2019).

- Leatherman, M. D., Svejda, S. A., Johnson, L. K., & Brookhart, M. (2003). Mechanistic studies of nickel(II) alkyl agostic cations and alkyl ethylene complexes: investigations of chain propagation and isomerization in (alpha-diimine)Ni(II)-catalyzed ethylene polymerization. Journal of the American Chemical Society.

- Chen, C. (2019).

- Scott, S. L., & Basset, J.-M. (2022). A Heterogeneous Palladium Catalyst for the Polymerization of Olefins Prepared by Halide Abstraction Using Surface R3Si+ Species.

- Guo, L.-h., Dai, S., Sui, X., & Chen, C. (2015). Palladium and Nickel Catalyzed Chain Walking Olefin Polymerization and Copolymerization.

- Galland, G. B., de Souza, R. F., Mauler, R. S., & Nunes, F. F. (2005). Living and block polymerization of α-olefins using a Ni(II)-α-diimine catalyst containing OSiPh3 groups. Polymer.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Heterogeneous Palladium Catalyst for the Polymerization of Olefins Prepared by Halide Abstraction Using Surface R3 Si+ Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) DFT Study of the Activity and Bonding of Brookhart Type Catalysts for Ethylene Polymerization [academia.edu]

- 9. Mechanistic studies of nickel(II) alkyl agostic cations and alkyl ethylene complexes: investigations of chain propagation and isomerization in (alpha-diimine)Ni(II)-catalyzed ethylene polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Synthesis and Characterization of Nickel(II) Complexes with N-Allyl Aniline Ligands

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the preparation, purification, and characterization of nickel(II) complexes featuring N-allyl aniline-based ligands. N-allyl aniline and its derivatives serve as versatile ligands, offering tunable steric and electronic properties that influence the geometry, stability, and reactivity of the resulting metal complexes. These nickel(II) complexes are of significant interest due to their potential applications in homogeneous catalysis, including C-C coupling reactions, and as precursors for materials with unique electronic and magnetic properties.[1][2][3] This guide emphasizes the causality behind experimental choices, provides self-validating, step-by-step protocols, and integrates authoritative references to ensure scientific integrity.

Introduction: The Significance of N-Allyl Aniline Nickel(II) Complexes

Nickel, being an abundant and cost-effective transition metal, offers a sustainable alternative to precious metals like palladium and platinum in catalysis.[2][4] Aniline-derived ligands allow for fine-tuning of the metal center's coordination environment, directly impacting the catalytic activity and selectivity of the complex.[1] The inclusion of an allyl group on the aniline nitrogen introduces a reactive olefinic moiety. This feature opens up possibilities for subsequent intramolecular reactions or provides a specific steric profile that can influence substrate approach in a catalytic cycle. The resulting nickel(II) complexes can adopt various coordination geometries, such as square planar or octahedral, which are crucial determinants of their chemical behavior.[5][6][7] This guide will walk through the essential stages of synthesizing these valuable compounds, from the ligand to the final, characterized complex.

Synthesis of the N-Allyl Aniline Ligand

The foundational step is the synthesis of the N-allyl aniline ligand. The most common method is the N-allylation of aniline using an allyl halide and a base to act as an acid scavenger.[8][9] This prevents the protonation of the aniline starting material by the hydrogen halide byproduct, which would render it non-nucleophilic.

Protocol 2.1: Synthesis of N-Allylaniline

This protocol details the synthesis of N-allylaniline from aniline and allyl bromide.

Materials:

-

Aniline (freshly distilled)

-

Allyl bromide

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (10.0 g, 107.4 mmol) and anhydrous sodium carbonate (17.0 g, 160.4 mmol) to ethanol (100 mL).

-

Reagent Addition: While stirring vigorously, add allyl bromide (14.3 g, 118.1 mmol) dropwise to the mixture at room temperature. The addition should be controlled to manage any potential exotherm.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (Na₂CO₃ and NaBr). Wash the solid residue with a small amount of ethyl acetate.

-

Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting crude oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-allylaniline.

-

Purification: Purify the product by vacuum distillation to obtain N-allylaniline as a light yellow oil.[10]

Rationale: The use of a 1.5 molar excess of Na₂CO₃ ensures complete neutralization of the HBr formed during the reaction.[8] Ethanol is an effective solvent as it solubilizes the aniline and allows for heating to a sufficient temperature to drive the reaction to completion.

| Parameter | Value | Reference |

| Aniline | 1.0 eq | [8][9] |

| Allyl Bromide | 1.1 eq | [8][9] |

| Base (Na₂CO₃) | 1.5 eq | [8] |

| Solvent | Ethanol | [8] |

| Temperature | Reflux (~80°C) | [8] |

| Typical Yield | 70-80% | [10] |

| Table 1: Typical Reaction Parameters for N-Allylation of Aniline. |

Preparation of the Nickel(II) Complex

With the ligand in hand, the next stage is the complexation with a suitable nickel(II) salt. Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is a common and convenient starting material. The stoichiometry of the reaction (metal-to-ligand ratio) is critical as it often dictates the final coordination number and geometry of the complex. A 1:2 metal-to-ligand ratio is typically employed to favor the formation of an octahedral or square planar complex.[6][11]

Protocol 3.1: Synthesis of Bis(N-allylaniline)nickel(II) Chloride

Materials:

-

N-allylaniline (synthesized in Protocol 2.1)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Methanol or Ethanol

-

Diethyl ether

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Ligand Solution: Dissolve N-allylaniline (2.0 eq) in 20 mL of methanol in a 100 mL round-bottom flask.

-

Metal Salt Solution: In a separate beaker, dissolve NiCl₂·6H₂O (1.0 eq) in 20 mL of methanol. The solution will be green.

-

Complexation: Add the nickel chloride solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation may be observed.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The color of the solution will typically change, indicating complex formation.[11]

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure until precipitation begins.

-

Purification: Wash the collected solid product with cold diethyl ether to remove any unreacted ligand.

-

Drying: Dry the final complex in a vacuum desiccator.

Causality: Methanol/ethanol is used as it effectively dissolves both the polar nickel salt and the less polar organic ligand, facilitating their interaction. Refluxing provides the necessary activation energy for the ligand exchange and complex formation to occur. Washing with diethyl ether is an effective purification step as the complex is typically insoluble in it, while the organic starting materials are soluble.

Workflow Visualization

Caption: Figure 1. Overall workflow for synthesis and characterization.

Characterization of Nickel(II) Complexes

Confirming the identity and structure of the synthesized complex is a critical step that relies on a suite of analytical techniques. Each technique provides a unique piece of the structural puzzle.

FT-IR Spectroscopy

Infrared spectroscopy is instrumental in confirming the coordination of the N-allyl aniline ligand to the nickel(II) center.

-

Coordination Evidence: The primary evidence for coordination comes from the appearance of new, typically weak, absorption bands in the far-infrared region (400-600 cm⁻¹). These bands are assigned to the Ni-N stretching vibrations.[6][12]

-

Ligand Vibrations: Changes in the C-N and aromatic C-H stretching vibrations of the aniline moiety upon complexation can also be observed. If the ligand is part of a larger Schiff base structure, a characteristic shift of the azomethine (C=N) stretching frequency to a lower wavenumber upon coordination is a key diagnostic indicator.[5][13]

UV-Visible Spectroscopy

Electronic spectroscopy provides insights into the d-orbital splitting and thus the coordination geometry of the Ni(II) ion.

-

Octahedral Complexes: Typically exhibit three spin-allowed d-d transitions, such as ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P).

-

Square Planar Complexes: Often diamagnetic, they show characteristic absorption bands in the visible region, which can be assigned to transitions like ¹A₁g → ¹B₁g.[5] The stability of the complex in solution can also be monitored over time, as significant changes in the UV-Vis spectrum would indicate decomposition or ligand exchange.[5]

¹H NMR Spectroscopy

While Ni(II) complexes can be paramagnetic, leading to broadened NMR signals, useful information can still be obtained for diamagnetic (typically square planar) complexes.

-

Proton Shifts: Coordination of the nitrogen atom to the nickel center causes a deshielding effect, resulting in a downfield shift of the aromatic and allyl protons compared to the free ligand.[6][14] Integration of the signals can help confirm the ligand-to-metal ratio in the complex.

X-Ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for structural elucidation. It provides precise information on:

-

Coordination Geometry: Unambiguously determines if the geometry is square planar, tetrahedral, or octahedral.[7][15][16]

-

Bond Lengths and Angles: Provides exact measurements of Ni-N bond lengths and the bond angles within the coordination sphere.[17]

-

Molecular Packing: Shows how the complex molecules are arranged in the crystal lattice.

| Technique | Purpose | Key Observables | Reference |

| FT-IR | Confirm ligand coordination | Appearance of new Ni-N stretching bands (400-600 cm⁻¹) | [6][12] |

| UV-Vis | Determine coordination geometry | Position and number of d-d transition bands | [5] |

| ¹H NMR | Confirm structure (for diamagnetic) | Downfield shift of ligand protons upon complexation | [14] |

| Elemental Analysis | Verify empirical formula | Agreement between calculated and found %C, H, N | [18] |

| X-Ray Crystallography | Definitive structure determination | Precise bond lengths, angles, and geometry | [15][19] |

| Table 2: Summary of Key Characterization Techniques. |

Potential Applications

Nickel(II) complexes bearing aniline and related N-donor ligands have demonstrated significant potential in homogeneous catalysis.

-

Cross-Coupling Reactions: These complexes can serve as efficient pre-catalysts for various C-C coupling reactions, such as Suzuki-Miyaura and Kumada-Corriu couplings, which are fundamental transformations in organic synthesis.[1][11]

-

C-H Functionalization: The development of nickel-catalyzed C-H activation and functionalization is a rapidly growing field, offering more atom-economical synthetic routes.[4]

-

Biological Activity: Schiff base complexes of nickel, a related class of compounds, have been investigated for their cytotoxic, antibacterial, and antifungal properties, suggesting potential applications in drug development.[5][20]

Reaction Scheme Visualization

Caption: Figure 2. General reaction schemes.

Conclusion

The synthesis of nickel(II) complexes with N-allyl aniline ligands is a straightforward yet versatile process that yields compounds of significant academic and industrial interest. By following robust and well-rationalized protocols for ligand synthesis, complexation, and purification, researchers can reliably produce these materials. Thorough characterization using a combination of spectroscopic and analytical methods is essential to confirm the structure and purity of the final complexes, paving the way for their exploration in catalysis and materials science. This guide provides the foundational knowledge and practical steps necessary for scientists to successfully engage in this exciting area of coordination chemistry.

References

-

IJCRT.org. (n.d.). SPECTRAL STUDIES ON NICKEL (II) COMPLEXES WITH SCHIFF BASE LIGANDS. Retrieved from [Link]

-

IJIRSET. (2017, February). Synthesis and Characterisation of Nickel (II) Complexes with New Schiff Bases. Retrieved from [Link]

-

Al-Hamdani, A. A., et al. (2017). Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies. Molecules, 22(8), 1269. Available at: [Link]

-

Kumbhar, A. S., et al. (2011). Synthesis of N,N-diallylanilines by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites at ambient temperature. Taylor & Francis Online. Available at: [Link]

-

ResearchGate. (2011). Synthesis of N,N-diallylanilines by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites at ambie. Available at: [Link]

-

Gangwar, A. P., & Singh, C. P. (2011). Synthesis, spectroscopy and biological studies of nickel (II) complexes with tetradentate Schiff bases having N2O2. Academic Journals. Available at: [Link]

-

Dehghani, F. S., et al. (2022). Water-soluble nickel (II) Schiff base complexes. Semantic Scholar. Available at: [Link]

-

Ojima, I., et al. (2022). Synthesis of 3-Allylindoles via Annulation of N-Allyl-2-ethynylaniline Derivatives Using a P,Olefin Type Ligand/Pd(0) Catalyst. ACS Publications. Available at: [Link]

-

Senechal-David, K., et al. (2013). Stable anilinyl radicals coordinated to nickel: X-ray crystal structure and characterization. PubMed. Available at: [Link]

-

Mondal, B., & Saha, N. (2014). Nickel(II) complexes containing ONS donor ligands: Synthesis, characterization, crystal structure and catalytic application. Indian Academy of Sciences. Available at: [Link]

-

ResearchGate. (n.d.). X-ray crystal structures of Ni II complexes (a) 1 and (b) 2 and packing.... Retrieved from [Link]

- Google Patents. (n.d.). CN102718664A - Preparation method of N-allyl aniline compound.

-

Nishikiori, H., et al. (2020). Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Cationic allylnickel(II) complexes bearing labile N,S-donor ligands: Synthesis, characterization and crystal structure. Retrieved from [Link]

-

Organic Chemistry Portal. (2007). Ni(II)-(σ-Aryl) Complex: A Facile, Efficient Catalyst for Nickel-Catalyzed Carbon−Nitrogen Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, XRay Crystallography and DFT Studies of Ni(II) Complex with Tetradentate. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of the Ni(II) complex; hydrogen atoms and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and homogeneous catalytic applications of nickel(II)-N-heterocyclic carbene complexes. Retrieved from [Link]

-

Western University. (2023). Synthesis of Ni(II) Complexes for Allylic C(sp3)-H Bond Activation for Aerobic Oxidation Catalysis. Retrieved from [Link]

-

International Journal of Research and Reports in Hematology. (2019). A Review on the Metal Complex of Nickel (Ii) Salicylhydroxamic Acid and its Aniline Adduct. Retrieved from [Link]

-

University of Regensburg. (2016). Synthesis, Characterization, and Reactivity Studies of Low-valent 3d Metal Complexes with N-Heterocyclic Carbene and α-Diimine Ligands. Retrieved from [Link]

-

Research Square. (n.d.). Synthesis and Characterization of New Nickel (II) Complex with N/O Donor Type Ligand. Retrieved from [Link]

-

ResearchGate. (2004). Synthesis of allyl- and aryl-iminopyrrolyl complexes of nickel. Retrieved from [Link]

-

Chemical Review and Letters. (2024). Synthesis, characterization and a few noticeable properties of Ni(II) complexes embedded with azo (-N=N-) and azomethine. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Characterization of Nickel(II) Homogeneous and Supported Complexes for the Hydrogenation of Furfural to Furfuryl Alcohol. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ni(II)-(σ-Aryl) Complex: A Facile, Efficient Catalyst for Nickel-Catalyzed Carbon−Nitrogen Coupling Reactions [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. uwo.scholaris.ca [uwo.scholaris.ca]

- 5. Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

- 7. Phase Transitions and Crystal Structures of Ni(II) Complexes Determined with X-ray Powder Diffraction Data [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. N-ALLYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 11. ias.ac.in [ias.ac.in]

- 12. ijcrt.org [ijcrt.org]

- 13. ijirset.com [ijirset.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, XRay Crystallography and DFT Studies of Ni(II) Complex with Tetradentate [sciepub.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Stable anilinyl radicals coordinated to nickel: X-ray crystal structure and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. heraldopenaccess.us [heraldopenaccess.us]

Scalable synthesis of N-Allyl-2-isopropylaniline for industrial use

Executive Summary

This guide details the industrial-scale synthesis of N-Allyl-2-isopropylaniline , a critical intermediate in the manufacture of chloroacetamide herbicides and specialized pharmaceutical scaffolds. The synthesis presents a classic process chemistry challenge: selectively mono-alkylating a primary aniline without generating significant N,N-diallyl impurities.

We present two validated protocols:

-

Method A (The Standard): A robust, cost-effective biphasic alkylation using allyl bromide and phase transfer catalysis (PTC).

-

Method B (The Green Alternative): A catalytic dehydrative allylation using allyl alcohol, eliminating halide waste.

Key Performance Indicators (KPIs):

-

Target Purity: >98.5% (GC Area %)

-

Mono-Selectivity: >95% (Mono:Di ratio)[1]

-

Yield: >85% isolated

Introduction & Mechanistic Insight

The Steric Paradox

The ortho-isopropyl group on the aniline ring provides significant steric bulk. In theory, this hinders the nitrogen lone pair, reducing nucleophilicity compared to unsubstituted aniline.[2] However, in practice, once the mono-allyl product is formed, the secondary amine remains nucleophilic enough to attack a second equivalent of allyl bromide, leading to the N,N-diallyl impurity .

Why this matters: The boiling points of the mono-allyl product and the di-allyl impurity are often close (<15°C difference at reduced pressure), making separation by fractional distillation energy-intensive. Therefore, reaction selectivity is the primary Critical Quality Attribute (CQA).

Reaction Pathway Analysis

The following diagram illustrates the competitive landscape of the reaction. The goal is to maximize

Figure 1: Competitive reaction pathway. Process conditions must be tuned to suppress the k2 pathway.

Method A: Optimized Biphasic Alkylation (Standard Protocol)

This method utilizes a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (PTC). The use of an inorganic base (

Critical Process Parameters (CPPs)

| Parameter | Setpoint | Rationale |

| Stoichiometry | 1.0 eq Aniline : 0.9 eq Allyl Bromide | Crucial: Limiting the alkylating agent ensures the reaction "starves" before over-alkylation occurs. Unreacted aniline is recycled.[3] |

| Temperature | 40–50°C | High enough for kinetics, low enough to suppress di-alkylation. |

| Catalyst | TBAI (1-2 mol%) | Facilitates transfer of allyl bromide into the organic phase. |

| Base | Maintains pH to neutralize HBr by-product. |

Step-by-Step Protocol

Materials:

-